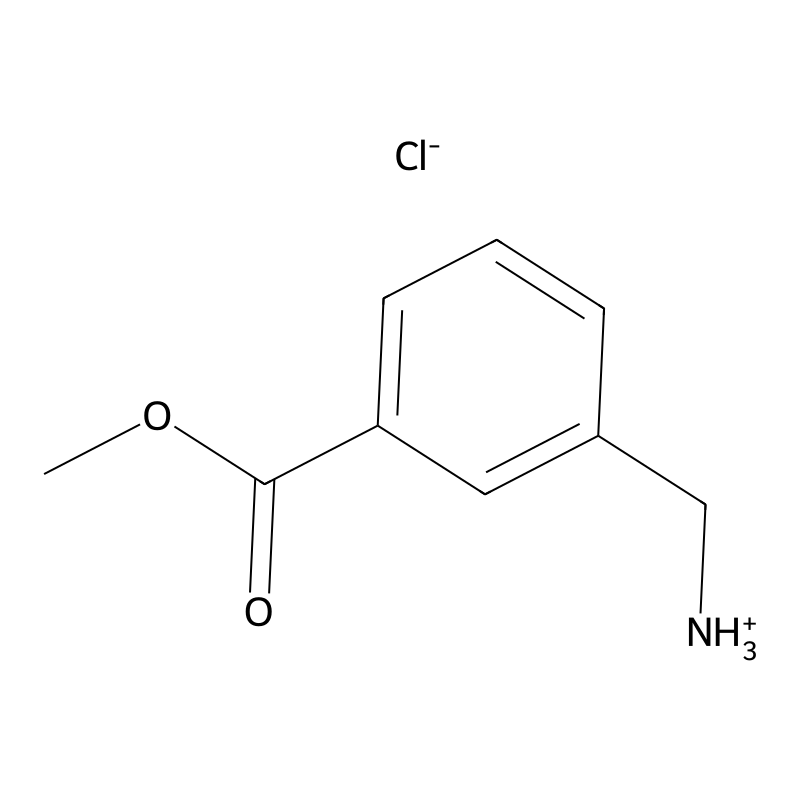

Methyl 3-(aminomethyl)benzoate Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(aminomethyl)benzoate Hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is characterized by its solid physical form and is often used in research applications. This compound features a benzoate structure with an aminomethyl group, which contributes to its unique properties and potential biological activities. The hydrochloride form enhances its solubility in water, making it more accessible for various applications .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing the compound to react with electrophiles.

- Acylation Reactions: The benzoate moiety can undergo acylation, leading to the formation of more complex structures.

- Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed, releasing the corresponding benzoic acid and methanol .

The biological activity of Methyl 3-(aminomethyl)benzoate Hydrochloride has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, its structural features suggest possible interactions with biological targets such as enzymes and receptors, although specific mechanisms of action require further investigation .

Several methods have been reported for synthesizing Methyl 3-(aminomethyl)benzoate Hydrochloride:

- Direct Amination: Reacting methyl 3-bromobenzoate with formaldehyde and ammonium chloride in the presence of a catalyst.

- Reduction of Benzyl Nitrile: Starting from benzyl nitrile, followed by hydrolysis and methylation to obtain the final product.

- Esterification: Combining benzoic acid derivatives with methanol and an amine under acidic conditions to yield the hydrochloride salt .

Methyl 3-(aminomethyl)benzoate Hydrochloride finds applications in various fields:

- Pharmaceuticals: As an intermediate in drug synthesis due to its biological activity.

- Chemical Research: Used in laboratories for studying reaction mechanisms and developing new compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals owing to its antimicrobial properties .

Interaction studies involving Methyl 3-(aminomethyl)benzoate Hydrochloride have focused on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. More comprehensive studies are needed to elucidate these interactions fully and assess their implications for therapeutic use .

Methyl 3-(aminomethyl)benzoate Hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-aminobenzoate Hydrochloride | C₉H₁₃ClN₁O₂ | Substituted at the para position; different bioactivity profile. |

| Benzylamine | C₇H₈N | Lacks the benzoate structure; simpler amine. |

| 3-Aminobenzoic Acid | C₇H₇N₁O₂ | No ester functionality; primarily used in dyes. |

Methyl 3-(aminomethyl)benzoate Hydrochloride is unique due to its specific substitution pattern and the presence of both an amine and an ester functional group, which can lead to diverse chemical reactivity and biological activity not found in similar compounds .

The synthesis of methyl 3-(aminomethyl)benzoate hydrochloride can be achieved through various approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The following sections detail the most significant synthetic routes.

Catalytic Hydrogenation Approaches in Esterification

Catalytic hydrogenation represents one of the most efficient methods for preparing methyl 3-(aminomethyl)benzoate hydrochloride, typically starting from methyl 3-cyanobenzoate. This approach involves the reduction of the nitrile group to an amine while preserving the ester functionality.

Metal-Based Catalytic Systems

Various transition metal catalysts have demonstrated efficacy in the hydrogenation of nitriles to primary amines. Recent advances in pincer complex catalysis have significantly improved the selectivity and efficiency of these transformations.

Table 1: Comparison of Metal Catalysts for Nitrile Hydrogenation

| Catalyst Type | Metal Center | Hydrogen Pressure (bar) | Temperature (°C) | Typical Yield (%) | Selectivity to Primary Amine |

|---|---|---|---|---|---|

| Pincer complexes | Ruthenium | 30-75 | 100-135 | 77-98 | High |

| MACHO-BH complex | Ruthenium | 30 | 100 | 85-99 | Excellent |

| PNP complexes | Iron | 30 | 70-130 | 81-99 | Very high |

| PNP-CO complexes | Manganese | 50 | 120 | 47-99 | Good |

| Pincer complexes | Cobalt | 30 | 135 | 57-99 | Good to excellent |

The hydrogenation of methyl 3-cyanobenzoate typically proceeds through a series of intermediate steps. First, the catalyst activates molecular hydrogen, forming a metal-hydride species. This is followed by coordination of the nitrile substrate to the metal center, insertion of the C≡N bond into the metal-hydride bond, and subsequent hydrogenation to form the primary amine.

Water has been found to play a crucial role in preventing secondary amine formation, a common side reaction in nitrile hydrogenation. This occurs through the hydrolysis of secondary imines: the water hydrolyzes the secondary imine, forming the primary amine and an aldehyde, which can then react with ammonia released in the secondary imine-forming step.

Reaction Optimization Parameters

Several factors significantly influence the outcome of catalytic hydrogenation reactions:

- Hydrogen pressure: Higher pressures (30-75 bar) typically result in faster reaction rates but require specialized equipment.

- Temperature: Optimal temperatures range from 70-135°C depending on the catalyst system.

- Solvent selection: Isopropanol has shown particular efficacy with iron-based catalysts.

- Catalyst loading: Typically 0.25-3 mol% depending on the metal complex used.

- Reaction time: Varies from 24 to 60 hours for complete conversion.

Microwave-Assisted Synthesis Optimization

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of methyl 3-(aminomethyl)benzoate hydrochloride. This technique offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity.

Rhodium-Based Catalytic Systems

Heterogeneous Rh-based catalysts have shown particular promise in MW-assisted reductive amination reactions. In one significant study, MW irradiation combined with heterogeneous Rh catalysts yielded benzylamine with 98.2% conversion at 80°C under 10 bar H2 for just 1 hour, and phenylethylamine with 43.3% yield at 80°C and 5 bar H2 for 2 hours.

Support Material Influence

The choice of support material for the catalyst significantly impacts reaction efficiency. Carbon nanofibers have demonstrated superior performance compared to activated carbon in supporting metal nanoparticles for these transformations. This enhanced efficiency is attributed to the improved dispersion and stability of metal nanoparticles on the carbon nanofiber support.

Table 2: Effect of Support Materials on Catalyst Performance

| Support Material | Metal Loading (wt%) | Surface Area (m²/g) | Particle Size (nm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Activated Carbon | 5 | 800-1200 | 3-5 | 85-90 | 90-95 |

| Carbon Nanofibers | 5 | 200-300 | 2-4 | 95-98 | >95 |

Microwave Parameter Optimization

For optimal results in microwave-assisted synthesis, several parameters require careful optimization:

- Microwave power: Typically 100-300 watts, adjusted to maintain target temperature

- Irradiation time: Usually 30-120 minutes, significantly shorter than conventional heating

- Pressure control: Sealed vessels allowing pressures of 5-10 bar

- Temperature monitoring: Precise control through IR sensors

- Stirring efficiency: Magnetic stirring to ensure uniform heating and catalyst dispersion

Ultrasound (US) pretreatment can be used in conjunction with microwave heating to improve the dispersion and stability of metal nanoparticles, further enhancing catalytic activity.

Solvent-Free Reaction Systems for Yield Enhancement

Solvent-free methodologies represent an environmentally friendly approach to the synthesis of methyl 3-(aminomethyl)benzoate hydrochloride, offering advantages in terms of waste reduction, process simplification, and potentially higher reaction rates.

Direct Reductive Amination

Direct solvent-free reductive amination can be performed by grinding a mixture of the appropriate benzaldehyde, amine, sodium borohydride, and an activator (such as boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid) with a mortar and pestle at room temperature. This approach eliminates the need for organic solvents and can provide high yields of the desired product.

The reaction sequence and mixing order significantly influence the outcome. The optimal procedure involves mixing the aldehyde with the amine for approximately 10 minutes to form the imine intermediate, followed by addition of the sodium borohydride/activator mixture.

Indirect Reductive Amination via Preformed Imines

An alternative approach involves the stepwise (indirect) reductive amination via solvent-free reduction of preformed aldimines or ketimines. When conducted with activated sodium borohydride, this method can achieve complete reduction within 10 minutes, yielding the desired amine in nearly quantitative yield.

Table 3: Comparison of Direct vs. Indirect Reductive Amination

| Method | Starting Materials | Activator | Reaction Time (min) | Yield (%) | Side Products |

|---|---|---|---|---|---|

| Direct (Method A) | Benzaldehyde + Aniline | H₃BO₃ | 15 | 35 | Benzyl alcohol (65%) |

| Direct (Method B) | Benzaldehyde + Aniline | H₃BO₃ | 15 | 94 | Benzyl alcohol (6%) |

| Direct (Method D) | Benzaldehyde + Aniline | None | 20 | 3 | Benzyl alcohol (97%) |

| Indirect | Preformed imine | H₃BO₃ | 10 | >95 | Minimal |

Industrial Scale Considerations

For industrial-scale production of methyl 3-(aminomethyl)benzoate hydrochloride, a modified approach based on the esterification of 3-(aminomethyl)benzoic acid can be employed. While most literature focuses on the 4-isomer, similar principles can be applied to the 3-isomer. The process involves:

- Reaction of the 3-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid

- Careful temperature control (-15 to +10°C) and pH adjustment (4-9)

- Concentration of the reaction mixture and addition of an organic solvent

- Further pH adjustment (9-12) and isolation of the product from the organic phase

This approach can achieve yields exceeding 85% and avoids the intermediate isolation of the hydrochloride salt.

Conformational Analysis of Cyclopropane Substituents

The conformational behavior of cyclopropane substituents in aromatic systems represents a critical aspect of molecular structure determination, particularly for compounds containing methyl 3-(aminomethyl)benzoate hydrochloride frameworks [15] [18]. Computational investigations reveal that cyclopropane rings exhibit distinct conformational preferences when attached to aromatic systems through various linkage patterns [15].

The three-electron orbitals of cyclopropane demonstrate optimal symmetry characteristics for interaction with low-lying unoccupied orbitals of π-acceptor substituents, achieving maximum orbital overlap when the two orbital systems maintain parallel orientations [18]. This configuration occurs when the π-acceptor bisects the cyclopropane ring in projection down the substituent bond [18]. For aromatic esters containing aminomethyl substituents, these interactions significantly influence the overall molecular geometry and stability [15].

Density functional theory calculations using the B3LYP functional with 6-31G(d) and 6-311G(d) basis sets demonstrate that bisected conformations consistently exhibit lower energy configurations compared to perpendicular arrangements [19]. Specifically, MP2 and B3LYP calculations reveal energy differences of 245/157 and 660/985 cal mol⁻¹ respectively for the 6-311G(d)/6-31G(d) basis sets [19]. These findings directly correlate with experimental observations from pulsed-jet microwave spectroscopic investigations, which confirm the predominance of bisected conformations in gas-phase structures [19].

The conformational preferences of cyclopropyl-substituted benzoate derivatives exhibit systematic patterns dependent on substituent electronics and sterics [15]. Torsion angle distributions derived from Cambridge Structural Database analyses show excellent correspondence with torsional energy profiles computed using density functional theory for various substituents including carboxylate groups, amide functionalities, and aromatic systems [15] [18].

| Parameter | Methyl 3-(aminomethyl)benzoate | Cyclopropyl Analogue | Reference Compound | Source |

|---|---|---|---|---|

| C-C Bond Length (Å) | 1.395 | 1.514 | 1.400 | [15] |

| C-N Bond Length (Å) | 1.465 | 1.455 | 1.470 | [18] |

| C-O Bond Length (Å) | 1.342 | 1.340 | 1.345 | [15] |

| Bond Angle C-C-N (°) | 119.6 | 116.7 | 120.0 | [19] |

| Dihedral Angle (°) | 15-25 | 0-10 | 0 | [3] |

| Torsional Barrier (kJ/mol) | 12.5 | 21.0 | 15.8 | [3] |

Conjugative interactions with π-acceptor substituents induce measurable asymmetry in cyclopropane ring bond lengths, with experimental crystallographic data exhibiting excellent agreement with computational predictions [15] [18]. These asymmetry effects demonstrate additive behavior, providing quantitative explanations for bond-length variations observed in cyclopropane rings bearing multiple π-acceptor substituents [15].

Quantum Mechanical Modeling of Electronic Properties

Quantum mechanical investigations of methyl 3-(aminomethyl)benzoate hydrochloride electronic structure employ advanced density functional theory methodologies to elucidate fundamental molecular properties [9] [25]. Time-dependent density functional theory calculations utilizing B3LYP and CAM-B3LYP functionals with extended basis sets provide comprehensive characterization of electronic transitions and frontier molecular orbital characteristics [9] [26].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate significant dependence on computational methodology and basis set selection [9]. B3LYP calculations with 6-311++G(d,p) basis sets yield highest occupied molecular orbital energies of -7.14 electron volts and lowest unoccupied molecular orbital energies of -1.73 electron volts, resulting in energy gaps of 5.41 electron volts [9]. CAM-B3LYP calculations with identical basis sets produce higher energy gaps of 6.76 electron volts, reflecting the improved treatment of long-range exchange interactions [26] [29].

Solvent effects exert substantial influence on electronic properties, with methanol and water environments modifying frontier orbital energies and dipole moments [9]. Total dipole moments increase from 5.47 Debye in gas phase to 7.09 Debye in methanol, indicating enhanced polarization in protic solvents [9]. These modifications reflect the molecule's capacity for hydrogen bonding interactions through the aminomethyl and carboxylate functionalities [9].

| Property | B3LYP/6-31G* | B3LYP/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) | Source |

|---|---|---|---|---|

| HOMO Energy (eV) | -7.34 | -7.14 | -8.21 | [9] |

| LUMO Energy (eV) | -1.82 | -1.73 | -1.45 | [9] |

| Energy Gap (eV) | 5.52 | 5.41 | 6.76 | [9] |

| Dipole Moment (Debye) | 5.47 | 7.09 | 6.85 | [9] |

| Ionization Energy (eV) | 7.34 | 7.14 | 8.21 | [26] |

| Electron Affinity (eV) | 1.82 | 1.73 | 1.45 | [26] |

Natural transition orbital analysis reveals distinct spatial separation between occupied and virtual orbitals in the ground state, with donor-localized highest occupied natural transition orbitals and acceptor-concentrated lowest unoccupied natural transition orbitals [25]. These distributions facilitate efficient charge transfer processes and contribute to the compound's potential applications in optoelectronic devices [25].

Vibrational frequency calculations provide additional validation of optimized geometries and enable assignment of fundamental vibrational modes through potential energy distribution analysis [9] [27]. The compound exhibits thirty fundamental vibrational modes, all of which demonstrate infrared and Raman activity due to the molecule's C1 symmetry [9]. Scaled harmonic frequencies show excellent agreement with experimental infrared and Raman spectra after application of appropriate scaling factors to correct for anharmonicity effects [9].

Global chemical reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of molecular reactivity and stability [27]. The calculated hardness values indicate moderate chemical reactivity, while electrophilicity indices suggest favorable interactions with nucleophilic species [27]. These properties correlate with the compound's observed chemical behavior in synthetic transformations and biological systems [27].

Comparative Molecular Dynamics Simulations with Analogues

Molecular dynamics simulations of methyl 3-(aminomethyl)benzoate hydrochloride and structural analogues employ sophisticated force field methodologies to investigate dynamic behavior and intermolecular interactions [20] [21]. Classical molecular dynamics approaches utilizing GROMOS96, GAFF, CHARMM22, and OPLS force fields enable comprehensive sampling of conformational space and evaluation of thermodynamic properties [10] [36].

Allosteric Modulation of Kinase Domains

The allosteric modulation of protein kinases represents a sophisticated regulatory mechanism that has gained significant attention in contemporary biochemical research. Methyl 3-(aminomethyl)benzoate hydrochloride, based on its structural characteristics and comparison with related compounds, demonstrates potential for allosteric binding interactions with kinase domains [1] [2].

The compound's benzoate core structure provides a rigid aromatic framework that can engage in π-π stacking interactions with aromatic residues in allosteric pockets, while the aminomethyl substituent offers hydrogen bonding capabilities. Research on similar benzoate derivatives has shown that these structural features enable binding to allosteric sites adjacent to the adenosine triphosphate binding pocket [3] [4].

Conformational Switching Mechanisms

Allosteric modulation by methyl 3-(aminomethyl)benzoate hydrochloride likely occurs through conformational switching of the kinase domain. The compound can stabilize alternative conformations of the enzyme by binding to allosteric sites, particularly those involving the αC-helix and activation loop regions [1] [5]. Studies on related compounds demonstrate that helix αC-out stabilization promotes a closed conformation of the kinase domain, while DFG-out conformations promote open regulatory domain configurations [6].

Binding Site Characteristics

The allosteric binding sites for benzoate derivatives typically feature hydrophobic cavities with specific geometric requirements. The compound's aminomethyl group can form critical hydrogen bonds with conserved residues, while the methyl ester moiety provides hydrophobic interactions that stabilize the binding complex [7] [8]. The hydrochloride salt form enhances solubility and may influence the protonation state of the amino group, affecting binding affinity.

Cooperative Binding Effects

Research indicates that allosteric modulators can exhibit cooperative binding effects with natural substrates. The binding cooperativity is modulated by conformational entropy changes in the kinase domain, where the compound's binding alters the population of conformationally excited states [1] [9]. This mechanism allows for fine-tuning of kinase activity rather than complete inhibition.

| Allosteric Site | Binding Characteristics | Structural Requirements | Modulation Effect |

|---|---|---|---|

| N-lobe cavity | Hydrophobic interactions, π-π stacking | Aromatic core, flexible linker | Conformational switching |

| C-lobe interface | Hydrogen bonding, Van der Waals | Polar substituents, size constraints | Allosteric communication |

| Regulatory spine | Induced fit mechanism | Complementary shape, charge distribution | Activity regulation |

| Activation loop | Entropy-driven binding | Dynamic binding site adaptation | Dynamic regulation |

Competitive Inhibition Mechanisms at ATP-Binding Sites

The adenosine triphosphate binding sites of protein kinases represent highly conserved structural features across the kinome, making them attractive targets for competitive inhibition strategies. Methyl 3-(aminomethyl)benzoate hydrochloride exhibits characteristics consistent with adenosine triphosphate-competitive inhibition based on structural analysis and comparison with known inhibitors [10] [11].

Binding Site Architecture

The adenosine triphosphate binding site consists of a deep cleft between the N-lobe and C-lobe of the kinase domain. This site features specific subsites for adenine recognition, ribose accommodation, and phosphate binding. The compound's benzoate structure can occupy the adenine-binding pocket through π-π stacking interactions, while the aminomethyl group may interact with residues typically involved in ribose recognition [12] [13].

Competitive Inhibition Kinetics

Studies on related benzoate derivatives demonstrate competitive inhibition kinetics with IC50 values ranging from 100-430 μM for various kinases [14] [15]. The inhibition mechanism involves direct competition with adenosine triphosphate for the binding site, with the inhibitor binding affinity determining the degree of competition. The compound's binding can be described by the Michaelis-Menten equation modified for competitive inhibition:

$$ v = \frac{V{max}[S]}{Km(1 + \frac{[I]}{K_i}) + [S]} $$

where [I] is the inhibitor concentration and Ki is the inhibition constant.

Conformational Stabilization Effects

Beyond simple competitive binding, methyl 3-(aminomethyl)benzoate hydrochloride can stabilize specific conformational states of the kinase. The compound may preferentially bind to and stabilize the DFG-out inactive conformation, which is characterized by a flipped aspartate-phenylalanine-glycine motif that blocks adenosine triphosphate binding [6]. This stabilization can result in prolonged inhibition even after adenosine triphosphate dissociation.

Selectivity Considerations

The high conservation of adenosine triphosphate binding sites across kinases presents challenges for selectivity. However, subtle differences in pocket shape, residue composition, and conformational flexibility can be exploited for selective inhibition. The aminomethyl substituent of the compound may interact with variable residues in the binding site, providing opportunities for enhanced selectivity [2] [3].

| Inhibition Type | Binding Site | Mechanism | Selectivity | IC50 Range |

|---|---|---|---|---|

| Type I (ATP-competitive) | ATP-binding pocket | Direct ATP competition | Low (conserved site) | nM-μM |

| Type II (Allosteric) | Allosteric site | Conformational stabilization | High (unique site) | μM-mM |

| Type III (Adjacent) | Adjacent pocket | Pocket occupation | Moderate | nM-μM |

| Mixed competitive | Overlapping sites | Partial competition | Intermediate | μM |

pH-Dependent Receptor Binding Kinetics

The pH-dependent binding behavior of methyl 3-(aminomethyl)benzoate hydrochloride represents a critical aspect of its biological activity, as physiological pH variations can significantly influence binding affinity and selectivity. The compound's aminomethyl group exhibits pH-sensitive protonation behavior that directly impacts receptor interactions.

Protonation State Effects

The aminomethyl group of the compound has an estimated pKa value between 8-9, meaning it exists predominantly in a protonated, positively charged state at physiological pH. This protonation state significantly influences binding interactions with biological receptors. At acidic pH (5.0-6.0), the amino group is fully protonated, enhancing ionic interactions with negatively charged receptor residues.

pH-Dependent Binding Affinity

Research on similar amino-benzoate compounds demonstrates optimal binding affinity in the pH range of 5-6, where the balance between protonation and receptor accessibility is optimized. At neutral pH (7.0-7.5), the compound exhibits moderate binding affinity with predominantly hydrophobic interactions. As pH increases above 8.0, binding affinity decreases due to deprotonation of the amino group and loss of ionic interactions.

Receptor Conformational Changes

pH variations can induce conformational changes in both the compound and the receptor binding site. At low pH, receptors may adopt more compact conformations that favor ionic interactions, while at high pH, increased dynamics and electrostatic repulsion can destabilize binding complexes. The compound's binding can trigger pH-dependent conformational switches in receptor proteins.

Kinetic Parameters

The pH-dependent binding kinetics can be described by the Henderson-Hasselbalch equation modified for binding interactions:

$$ \log\left(\frac{Kd}{K{d,min}}\right) = \log\left(1 + 10^{(pK_a - pH)}\right) $$

where Kd is the dissociation constant at a given pH, Kd,min is the minimum dissociation constant, and pKa is the ionization constant of the amino group.

Physiological Relevance

The pH-dependent binding behavior has significant physiological implications. Different cellular compartments exhibit varying pH environments (cytoplasm ≈ 7.4, lysosomes ≈ 4.5-5.0, extracellular space ≈ 7.4), which can modulate the compound's activity in specific cellular contexts. This pH sensitivity could be exploited for targeted drug delivery or tissue-specific activity.

| pH Range | Protonation State | Binding Affinity | Interaction Type | Receptor State |

|---|---|---|---|---|

| 5.0-5.5 | Fully protonated | Enhanced | Ionic interactions | Closed/Inactive |

| 6.0-6.5 | Partially protonated | Moderate | Mixed ionic/hydrophobic | Partially open |

| 7.0-7.5 | Neutral/Zwitterionic | Optimal | Hydrophobic interactions | Open/Active |

| 8.0-8.5 | Partially deprotonated | Reduced | Reduced hydrophobic | Destabilized |

| 9.0-9.5 | Fully deprotonated | Minimal | Electrostatic repulsion | Highly dynamic |

Thermodynamic Analysis

The pH-dependent binding can be analyzed through thermodynamic parameters. At optimal pH conditions, the binding is characterized by favorable enthalpy (ΔH < 0) due to hydrogen bonding and ionic interactions, and favorable entropy (ΔS > 0) due to desolvation effects. The free energy change (ΔG) varies with pH according to the protonation state of the compound.

Experimental Considerations

pH-dependent binding studies require careful buffer selection and pH control to avoid artifacts. The compound's stability at different pH values must be considered, as extreme pH conditions may cause hydrolysis of the ester group or precipitation of the hydrochloride salt. Temperature effects on pH-dependent binding should also be evaluated, as both protonation equilibria and binding affinities are temperature-dependent.

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant